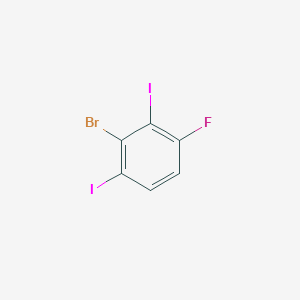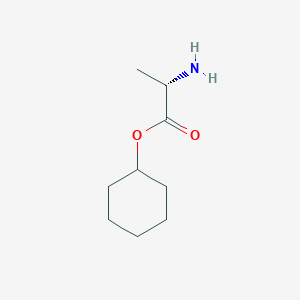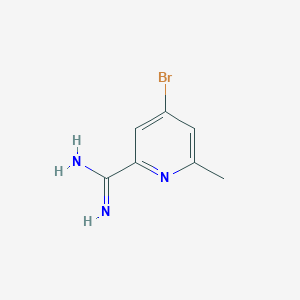
2-Bromo-4-fluoro-1,3-diiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-1,3-diiodobenzene is an aromatic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1,3-diiodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-1,3-diiodobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-fluoro-1,3-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are employed under inert atmospheres with solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-1,3-diiodobenzene has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is explored for its potential use in the development of diagnostic agents and therapeutic drugs.
Industry: It is employed in the production of advanced materials, such as polymers and liquid crystals, due to its unique halogenation pattern.
Wirkmechanismus
The mechanism by which 2-Bromo-4-fluoro-1,3-diiodobenzene exerts its effects is primarily through its participation in chemical reactions. The presence of multiple halogen atoms makes it a versatile intermediate in various organic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-fluoro-2-iodobenzene
- 2-Bromo-4-fluoro-1-iodobenzene
- 2-Bromoiodobenzene
Uniqueness
2-Bromo-4-fluoro-1,3-diiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H2BrFI2 |
|---|---|
Molekulargewicht |
426.79 g/mol |
IUPAC-Name |
3-bromo-1-fluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6H2BrFI2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H |
InChI-Schlüssel |
WICBVPGIVIVPNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)I)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)


![3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)
![3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13661401.png)

![3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)





![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)

